7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Overview
Description
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a biochemical compound used for proteomics research . It has a CAS number of 1171639-07-8 .
Molecular Structure Analysis
The molecular formula of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is C10H11BrClN3 . The InChI code is 1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H .Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is 288.57 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Molecular Scaffold and Drug Synthesis
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a significant intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structural moiety is foundational in crafting compounds with potential antimalarial, antibacterial, and anticancer activities. For instance, chloroquine and its derivatives, rooted in the quinoline scaffold, have been explored for repurposing in various therapeutic domains beyond their initial antimalarial use, including cancer therapy and immunomodulation (Njaria, Okombo, Njuguna, & Chibale, 2015). The structural versatility of quinoline derivatives underlines their significance in drug discovery and medicinal chemistry.
Antitubercular Activity
Quinoline derivatives, including those related to 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride, have been evaluated for their antitubercular properties. A review highlighted the potential of 2-isonicotinoylhydrazinecarboxamide and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic) methylene hydrazone derivatives against Mycobacterium tuberculosis, indicating the quinoline nucleus's critical role in developing new antitubercular agents (Asif, 2014).
Photophysical Studies
The quinoline core of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride offers unique photophysical properties, making it an ideal candidate for studies related to fluorescence and photochemistry. These properties are crucial in developing sensors, imaging agents, and studying molecular dynamics through fluorescence spectroscopy. Research on hydrogen atom transfer in quinoline derivatives underscores the potential of such compounds in elucidating fundamental photochemical processes (Manca, Tanner, & Leutwyler, 2005).
Analytical Chemistry Applications
In analytical chemistry, quinoline derivatives serve as indicators and reagents due to their distinct chemical reactivity and colorimetric changes upon interaction with various analytes. This makes 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride a potential candidate for developing new analytical methodologies, especially in titrations and chemical sensing (Belcher, 1949).
Mechanism of Action
properties
IUPAC Name |
(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAMWTVGKNRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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